3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16FNO4S2 and its molecular weight is 345.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
Compounds within the benzenesulfonamide family have been synthesized and biochemically evaluated for various inhibitory activities. For instance, the synthesis and structure-activity relationship (SAR) analysis of N-(4-phenylthiazol-2-yl)benzenesulfonamides have revealed high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme important for neurophysiological research and potential therapeutic targets for diseases associated with neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibition for Tumor Research
Benzenesulfonamide derivatives have shown strong inhibitory effects on carbonic anhydrase isoenzymes, crucial for understanding tumor physiology and developing anticancer strategies. For example, studies have synthesized novel benzenesulfonamide derivatives to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing potential therapeutic agents (Küçükgüzel et al., 2013).
Fluorophores for Zinc Detection
Fluorophore research, critical for biological imaging and metal ion detection, has also benefited from benzenesulfonamide derivatives. Studies into zinc(II) specific fluorophores, such as the preparation and spectroscopic study of fluorophores substituted at sulfur with different groups, have provided valuable tools for intracellular zinc detection (Kimber et al., 2001).
COX-2 Inhibition for Pain and Inflammation Research
Research into cyclooxygenase-2 (COX-2) inhibitors has identified 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as potent, selective, and orally active agents for treating conditions like rheumatoid arthritis and acute pain, illustrating the compound's significance in developing new pain management strategies (Hashimoto et al., 2002).
Metal Ion Sensing
Benzenesulfonamide derivatives have been utilized in developing metal ion sensors, showcasing their utility in environmental and biochemical sensing. For example, a pyrazoline-based fluorometric "Turn-off" sensor for Hg2+ detection demonstrates the compound's application in selective metal ion detection, an area of significant importance for environmental monitoring and safety assessments (Bozkurt & Gul, 2018).
Properties
IUPAC Name |
3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S2/c15-12-2-1-3-13(8-12)22(18,19)16-9-14(20-6-5-17)11-4-7-21-10-11/h1-4,7-8,10,14,16-17H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSYDKHOLNHQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)OCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.